molecular formula C8H12N4O3 B12676054 N-(6-Methoxy-3-nitro-2-pyridyl)ethylenediamine CAS No. 94166-60-6

N-(6-Methoxy-3-nitro-2-pyridyl)ethylenediamine

Cat. No.: B12676054
CAS No.: 94166-60-6
M. Wt: 212.21 g/mol
InChI Key: LCBOUOIZAQDTRX-UHFFFAOYSA-N
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Description

N-(6-Methoxy-3-nitro-2-pyridyl)ethylenediamine is a chemical compound with the molecular formula C8H12N4O3 It is characterized by the presence of a pyridine ring substituted with methoxy and nitro groups, and an ethylenediamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-Methoxy-3-nitro-2-pyridyl)ethylenediamine typically involves the reaction of 6-methoxy-3-nitropyridine with ethylenediamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve heating the reactants in a suitable solvent, such as ethanol or methanol, and using a catalyst to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to control temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

N-(6-Methoxy-3-nitro-2-pyridyl)ethylenediamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction of the nitro group can lead to the formation of amino derivatives.

    Substitution: The methoxy and nitro groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amino compounds.

Scientific Research Applications

N-(6-Methoxy-3-nitro-2-pyridyl)ethylenediamine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: It may be used in the production of dyes, pigments, and other chemical products.

Mechanism of Action

The mechanism of action of N-(6-Methoxy-3-nitro-2-pyridyl)ethylenediamine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and affecting various biochemical pathways. The specific pathways involved depend on the biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    6-Methoxy-3-nitropyridine: A precursor in the synthesis of N-(6-Methoxy-3-nitro-2-pyridyl)ethylenediamine.

    Ethylenediamine: A component of the compound, used in various chemical syntheses.

    Pyridine derivatives: Compounds with similar structures and functional groups.

Uniqueness

This compound is unique due to its specific combination of functional groups and its potential applications in diverse fields. Its ability to undergo various chemical reactions and its role in scientific research make it a valuable compound for further study.

Properties

CAS No.

94166-60-6

Molecular Formula

C8H12N4O3

Molecular Weight

212.21 g/mol

IUPAC Name

N'-(6-methoxy-3-nitropyridin-2-yl)ethane-1,2-diamine

InChI

InChI=1S/C8H12N4O3/c1-15-7-3-2-6(12(13)14)8(11-7)10-5-4-9/h2-3H,4-5,9H2,1H3,(H,10,11)

InChI Key

LCBOUOIZAQDTRX-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=C(C=C1)[N+](=O)[O-])NCCN

Origin of Product

United States

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